molecular formula C15H17FN2O3 B5061914 isopropyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

isopropyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5061914
M. Wt: 292.30 g/mol
InChI Key: IGQKXGQRVNAOOR-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry due to their presence in many biologically active compounds. The presence of a fluorophenyl group could potentially enhance the compound’s ability to interact with biological targets, as fluorine is often used in drug design to improve binding affinity, metabolic stability, and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s atomic arrangement, connectivity, and molecular weight.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with biological targets such as enzymes or receptors to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would typically be assessed using a combination of experimental studies and computational predictions .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. For example, if the compound shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

propan-2-yl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-5-4-6-11(16)7-10/h4-8,13H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQKXGQRVNAOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

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